Ethyl 3-iodo-5-methoxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-iodo-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYZPGYTZQEBGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-95-5 | |
| Record name | ethyl 3-iodo-5-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanistic Investigations of Reactions Involving Ethyl 3 Iodo 5 Methoxybenzoate
Elucidation of Reaction Mechanisms in Cross-Coupling Chemistry
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl iodides like Ethyl 3-iodo-5-methoxybenzoate are excellent substrates for these transformations. The most common cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, generally proceed through a catalytic cycle involving a palladium catalyst.
The catalytic cycle of palladium-catalyzed cross-coupling reactions is initiated by the oxidative addition of the aryl iodide to a low-valent palladium(0) species. libretexts.orgwikipedia.org In the case of this compound, the palladium(0) complex inserts into the carbon-iodine bond, leading to the formation of a square planar arylpalladium(II) intermediate. This step is often the rate-determining step of the catalytic cycle. libretexts.org Kinetic studies on related aryl halides have shown that the rate of oxidative addition is influenced by the electronic nature of the substituents on the aromatic ring and the nature of the halide. researchgate.net The electron-withdrawing ester group and the electron-donating methoxy (B1213986) group on the this compound ring can modulate the electron density at the carbon atom bearing the iodine, thereby influencing the kinetics of this step.
Following transmetalation (in the case of Suzuki-Miyaura and related couplings) or migratory insertion (in the Heck reaction), the catalytic cycle concludes with reductive elimination . libretexts.org This step involves the formation of the new carbon-carbon bond and the regeneration of the palladium(0) catalyst. Studies on various arylpalladium(II) complexes have demonstrated that the rate of reductive elimination is sensitive to the steric and electronic properties of the ligands on the palladium center and the nature of the groups to be coupled. nih.govberkeley.eduacs.org For instance, electron-withdrawing groups on the aryl ligand can accelerate reductive elimination. acs.org Conversely, the process can be slower for more basic ligands. nih.gov The presence of both an electron-donating and an electron-withdrawing group in this compound presents a nuanced case for the electronic effects on this final step.
| Catalytic Cycle Step | Description | Key Intermediates | Influencing Factors |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | Arylpalladium(II) halide complex | Electronic effects of substituents, nature of halide, ligand sterics. |
| Transmetalation/Migratory Insertion | Transfer of an organic group from another reagent to the palladium center or insertion of an alkene. | Di-organopalladium(II) complex | Nature of the coupling partner, base, and ligands. |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Product and Pd(0) complex | Ligand properties, electronic nature of the coupled groups. |
This table provides a generalized overview of the key steps in palladium-catalyzed cross-coupling reactions involving an aryl iodide like this compound.
The ligands coordinated to the palladium center play a pivotal role in modulating the reactivity and stability of the catalytic species throughout the cross-coupling cycle. Phosphine (B1218219) ligands are commonly employed, and their steric bulk and electronic properties can significantly influence the rates of oxidative addition and reductive elimination. cmu.edunih.gov For instance, bulky and electron-rich phosphine ligands can promote the oxidative addition step. The "bite angle" of bidentate phosphine ligands is another critical parameter that affects the geometry of the palladium complex and, consequently, its catalytic activity and selectivity. nih.govrsc.org
The oxidation state of the palladium catalyst cycles between Pd(0) and Pd(II) in the standard catalytic mechanism. libretexts.orgwikipedia.org The process begins with the oxidative addition of the aryl iodide to a Pd(0) complex, which is thereby oxidized to Pd(II). Following the coupling steps, the Pd(II) intermediate undergoes reductive elimination to form the product and regenerate the catalytically active Pd(0) species. In some cases, palladium can also access other oxidation states, such as Pd(I) or Pd(III), and these alternative pathways can be influenced by the ligand environment and the specific reactants involved. nih.govchemrxiv.org For Sonogashira couplings, a copper(I) co-catalyst is often used, which participates in a separate cycle involving the formation of a copper acetylide intermediate that then transmetalates with the palladium center. mdpi.comresearchgate.netresearchgate.netrsc.org
Radical Intermediates and Propagation Mechanisms
Beyond two-electron ionic pathways, reactions involving this compound can also proceed through radical mechanisms, particularly when initiated by light or radical initiators.
The carbon-iodine bond in this compound is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light or in the presence of radical initiators. rsc.orgresearchgate.net This cleavage generates an aryl radical centered on the 3-position of the benzoate (B1203000) ring and an iodine radical. The resulting aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization events. The generation of aryl radicals from aryl iodides is a cornerstone of many synthetic methodologies. rsc.org
The formation and fate of radical intermediates can be significantly influenced by the presence of additives and the specific reaction conditions. Radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can promote the homolytic cleavage of the C-I bond at lower temperatures than photolysis. Conversely, radical scavengers or trapping agents, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), can intercept the generated aryl radical, providing evidence for a radical mechanism. beilstein-journals.orgcsbsju.eduresearchgate.netresearchgate.netnih.gov In some cases, tin-free radical cyclization reactions can be initiated, offering a more environmentally benign alternative to traditional methods that use organotin hydrides to propagate the radical chain. rsc.org The efficiency and selectivity of these radical reactions are highly dependent on factors such as solvent, temperature, and the concentration of radical promoters or inhibitors.
| Radical Reaction Parameter | Influence on this compound Reactions | Examples of Modulators |
| Initiation Method | Determines the conditions under which the C-I bond is cleaved. | UV irradiation, radical initiators (e.g., AIBN). |
| Radical Traps | Intercept radical intermediates, confirming a radical pathway. | TEMPO, thiols. csbsju.edu |
| Reaction Conditions | Affect the rate of radical formation and subsequent reaction pathways. | Temperature, solvent, concentration. |
This table summarizes the key factors influencing radical reactions involving this compound.
Electrophilic Activation and Nucleophilic Attack Mechanisms
The aromatic ring of this compound is subject to both electrophilic and nucleophilic attack, with the regiochemical outcome being governed by the directing effects of the existing substituents.
In nucleophilic aromatic substitution (SNAr) , the roles are reversed. The reaction is favored by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. ntu.edu.sgresearchgate.netnih.govnih.govsemanticscholar.org The ethyl ester group on this compound makes the ring more susceptible to nucleophilic attack compared to unsubstituted iodobenzene. A nucleophile would attack the carbon bearing the iodine leaving group, and the negative charge in the resulting intermediate would be stabilized by the electron-withdrawing ester group, particularly if it is in the ortho or para position. In this 3,5-disubstituted pattern, the stabilization is less direct than in ortho/para systems but still significant.
Formation of Iodonium (B1229267) Ion Intermediates
In many reactions, particularly cyclizations, involving aryl iodides like this compound, the formation of an iodonium ion intermediate is a key mechanistic step. This intermediate is generated when the iodine atom of the aryl iodide is activated by an electrophile or an oxidizing agent. Hypervalent iodine reagents, for instance, are frequently employed to facilitate such transformations. beilstein-journals.org
The general process can be conceptualized as the initial activation of the iodine atom, making it more electrophilic. This activated iodine species can then be attacked by a nucleophile. In the context of intramolecular cyclization reactions, a nucleophilic group within the same molecule attacks the carbon atom to which the iodine is attached, leading to the displacement of the iodine and the formation of a cyclic product. Alternatively, in the presence of an external nucleophile and an appropriate activating agent, a diaryliodonium salt can be formed, which can then undergo further reactions. nih.gov
While direct experimental evidence for the iodonium ion intermediate of this compound itself is not extensively documented in readily available literature, the behavior of analogous aryl iodides in similar reactions strongly supports this mechanistic pathway. The formation of these transient, high-energy intermediates is a common feature in the chemistry of organoiodine compounds and is crucial for enabling a variety of synthetic transformations. nih.gov
Regioselectivity in Cyclization Reactions
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the cyclization reactions of substituted aryl iodides like this compound, the regioselectivity of the ring closure is a critical aspect that determines the structure of the final product.
The substitution pattern on the aromatic ring plays a significant role in directing the cyclization. The methoxy (-OCH3) and ethyl ester (-COOCH2CH3) groups on the benzene (B151609) ring of this compound influence the electron density of the ring through resonance and inductive effects. The methoxy group is an electron-donating group, which can activate the ortho and para positions towards electrophilic attack. The ester group is an electron-withdrawing group, which deactivates the ring.
In a potential intramolecular cyclization reaction where a side chain attached to the benzoate ring acts as a nucleophile, the position of the cyclization will be determined by a combination of factors including the electronic effects of the substituents, steric hindrance, and the length and flexibility of the tether connecting the nucleophile to the aromatic ring. For instance, in radical cyclizations of unsaturated sulfonamides, the presence of a halogen on the vinyl group has been shown to control the regioselectivity, favoring either a 5-exo or 6-endo cyclization pathway. nih.gov While this is a different reaction type, it highlights the principle of how substituents can direct the outcome of a cyclization.
In the case of this compound, the interplay between the activating methoxy group and the deactivating ester group would be a key determinant of the regiochemical outcome in any cyclization reaction.
Computational and Theoretical Approaches to Mechanistic Studies
To complement experimental findings, computational and theoretical methods are powerful tools for elucidating the intricate details of reaction mechanisms. These approaches allow for the study of transition states and intermediates that may be too short-lived to be observed experimentally.
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This includes the calculation of the geometries and energies of reactants, products, intermediates, and transition states.
For reactions involving aryl iodides, DFT studies have been instrumental in understanding mechanistic aspects. For example, DFT calculations have been used to investigate the mechanisms of iodine(III)-promoted ring expansion reactions, helping to distinguish between different proposed pathways. researchgate.net Such studies can provide insights into the role of intermediates like iodonium ions and the factors that influence the activation barriers of different reaction steps.
Optimization of the ground state geometry of the molecule.
Modeling the interaction with a reactant or catalyst to identify potential reaction pathways.
Calculating the energy barriers for each step in the proposed mechanisms to determine the most likely pathway.
Analyzing the electronic structure of transition states to understand the factors controlling regioselectivity.
The following table illustrates the type of data that could be generated from a DFT study on a hypothetical cyclization reaction of a derivative of this compound.
| Species | Relative Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactant Complex | 0.0 | C-I = 2.10 |
| Transition State 1 | +15.2 | C-I = 2.35, C-Nu = 2.50 |
| Iodonium Intermediate | +5.7 | C-Nu = 2.15 |
| Transition State 2 | +12.8 | C-Nu = 1.80, I-Lg = 2.80 |
| Product Complex | -25.3 | C-Nu = 1.45 |
| (Note: The data in this table is hypothetical and for illustrative purposes only.) |
Molecular Dynamics Simulations of Reaction Intermediates
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of these particles over time, providing a dynamic picture of the reaction process.
Ab initio molecular dynamics, which combines molecular dynamics with electronic structure calculations (often DFT), is particularly powerful for studying reaction mechanisms. This method has been used to investigate complex reactions involving hypervalent iodine reagents, helping to delineate between different possible mechanisms such as reductive elimination and SN2 pathways. nih.gov Such simulations can provide insights into the role of the solvent and the dynamic nature of the reaction intermediates.
For a reaction involving this compound, MD simulations could be used to:
Study the formation and lifetime of the iodonium ion intermediate in a solvent environment.
Investigate the conformational dynamics of the molecule leading up to a cyclization event.
Simulate the interaction of the substrate with other reactants and catalysts to understand the initial steps of the reaction.
Explore the influence of solvent molecules on the stability of intermediates and transition states.
While specific MD simulation data for this compound is not available, the general approach has been applied to study related systems, such as the regeneration of dyes by iodide ions, where the dynamics of iodide ion interactions were crucial to understanding the mechanism. acs.org
Applications of Ethyl 3 Iodo 5 Methoxybenzoate in Advanced Materials and Medicinal Chemistry Research
Precursor in the Synthesis of Complex Organic Molecules
Ethyl 3-iodo-5-methoxybenzoate is a crucial intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the ability to selectively functionalize the aromatic ring, leading to the creation of novel compounds with potential applications in diverse fields.
In the pharmaceutical industry, the quest for novel therapeutic agents is relentless. This compound serves as a valuable starting point for the synthesis of new drug candidates, contributing to the development of treatments for a range of diseases.
While direct synthesis of broadly classified anti-tumor agents from this compound is not extensively documented in publicly available literature, its role as a precursor in the synthesis of specific enzyme inhibitors with implications for cancer therapy highlights its importance in this field. The development of targeted therapies often relies on the synthesis of molecules that can interact with specific biological targets, and this compound provides a scaffold for such molecular construction.
The scientific literature does not currently provide specific examples of this compound being directly used as a precursor for the synthesis of antimicrobial agents. Research in this area is ongoing, and the potential for this compound to be utilized in the development of new antibiotics and antifungal agents remains a possibility for future investigation.
A significant application of this compound is in the design and synthesis of enzyme inhibitors. A notable example is its use as a key intermediate in the synthesis of potent and selective inhibitors of human protein arginine deiminase 4 (PAD4). nih.gov PAD4 is an enzyme implicated in various diseases, including rheumatoid arthritis and certain cancers.
The synthesis of these PAD4 inhibitors involves a multi-step process where this compound is a crucial starting material. The iodo group allows for the introduction of other functional groups through cross-coupling reactions, which is a key step in building the final complex inhibitor molecule. The methoxy (B1213986) and ester groups can also be modified or may contribute to the binding of the final compound to the enzyme's active site.
Table 1: Key Intermediates in the Synthesis of PAD4 Inhibitors from this compound
| Starting Material | Key Intermediate | Final Product Class |
| This compound | Substituted benzimidazole (B57391) derivatives | PAD4 Inhibitors |
Detailed Research Findings:
The development of selective PAD4 inhibitors has been a focus of medicinal chemistry research. The use of this compound allows for the systematic modification of the inhibitor's structure to optimize its potency and selectivity. The ability to perform reactions at the iodo-substituted position is critical for exploring the structure-activity relationship (SAR) of these inhibitors, leading to the identification of compounds with improved therapeutic potential. nih.gov
There is currently no direct and specific information available in the scientific literature that documents the use of this compound as a precursor in the synthesis of agrochemicals. The development of new pesticides and herbicides often involves the exploration of novel chemical scaffolds, and while the functionalities present in this compound could theoretically be incorporated into such molecules, concrete examples are not found in the reviewed literature.
Advanced Materials, Polymers, and Organic Electronic Devices
While direct applications of this compound as a standalone material are not its primary use, its role as a monomer or a precursor for functional materials is of significant interest. Aryl iodides are valuable building blocks in the synthesis of polymers and materials for organic electronic devices. fiveable.meresearchgate.net The C-I bond can be readily converted into other functionalities, making it ideal for post-polymerization modification.
Polymers incorporating iodo-aryl moieties can be synthesized and subsequently functionalized via palladium-catalyzed cross-coupling reactions. This strategy allows for the creation of a diverse library of polymers with tailored electronic and photophysical properties from a single polymeric precursor. Such materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where precise control over the molecular structure is key to device performance. researchgate.net The methoxy and ester groups on the benzoate (B1203000) ring can further modulate properties like solubility and film-forming capabilities, which are crucial for the fabrication of high-performance organic electronic devices.
Building Block for Heterocyclic Compound Synthesis
One of the most prominent applications of this compound and its derivatives is in the synthesis of heterocyclic compounds. Heterocycles are core components of many pharmaceuticals, agrochemicals, and functional materials. The specific arrangement of reactive sites on the iodo-methoxybenzoate scaffold enables the efficient construction of complex, multi-ring systems.
The iodo-aryl structure is a key precursor for synthesizing carbazole (B46965) and dibenzofuran (B1670420) skeletons. nih.govbiointerfaceresearch.com These motifs are present in numerous biologically active molecules and materials for optoelectronics. The general strategy involves a palladium-catalyzed intramolecular cyclization. For carbazoles, an N-arylated o-iodoaniline undergoes cyclization, while for dibenzofurans, an O-arylated o-iodophenol (an o-iodo diaryl ether) is the key intermediate. nih.govorganic-chemistry.org this compound can be elaborated into these intermediates, where the iodine atom is crucial for the final ring-forming C-C or C-O bond formation, often catalyzed by palladium. nih.govnih.gov
The creation of fused-ring systems is a cornerstone of modern synthetic chemistry, and iodo-arenes are instrumental in this area. Intramolecular cyclization reactions, such as the Heck reaction or direct C-H arylation, provide powerful methods for building polycyclic frameworks. researchgate.net For instance, a convenient route to polycyclic systems containing fused 1,2,3-triazoles involves an intramolecular palladium-catalyzed cyclization of a 5-iodotriazole intermediate. rsc.org The iodo-group on a precursor derived from this compound can be strategically positioned to facilitate ring closure onto an adjacent aromatic or heteroaromatic ring, leading to the formation of complex, fused architectures. This approach is highly valued for its efficiency in building molecular complexity in a single step.
Pyrrole and thiophene (B33073) rings are fundamental five-membered heterocycles with widespread applications. youtube.comrroij.com The synthesis of substituted derivatives often relies on building blocks that can undergo cyclization or cross-coupling reactions. The Paal-Knorr synthesis, for example, uses 1,4-dicarbonyl compounds to produce these heterocycles. youtube.comyoutube.com this compound serves as a versatile starting material that can be transformed into such precursors. Furthermore, iodine-promoted cyclization of tethered alkynyl systems is an effective method for creating substituted thiophenes and pyrroles. nih.gov The iodo-group can also be utilized in coupling reactions to append side chains that subsequently participate in ring-forming reactions, highlighting the compound's utility in constructing these important heterocyclic systems.
Benzo[a]phenazines are a class of nitrogen-containing heterocyclic compounds with significant biological activities and applications in materials science. nih.govnih.gov A powerful method for their synthesis is the regioselective 6-endo-dig iodocyclization. rsc.org This reaction proceeds through the formation of an iodonium (B1229267) ion from an alkyne precursor, which is then attacked intramolecularly by an aromatic C-H bond to form the fused ring system. rsc.orgresearchgate.net Starting materials for this transformation, such as 2-aryl-3-(alkylethynyl)quinoxalines, can be synthesized using building blocks like this compound. The iodo-aryl moiety is essential for initiating the cyclization cascade that leads to the formation of the iodo-substituted benzo[a]phenazine (B1654389) core, which can be further diversified through subsequent coupling reactions. rsc.org
Role in the Elaboration of Natural Product Analogues
The structural motifs found in this compound are present in precursors used for the total synthesis of natural products and their analogues. nih.gov A notable example is the synthesis of Mukonine, a carbazole alkaloid isolated from the curry-leaf tree (Murraya koenigii). nih.gov The synthesis utilizes a closely related compound, methyl 4-amino-3-iodo-5-methoxybenzoate, which is prepared via iodination of the corresponding aminobenzoate. nih.gov This iodo-substituted precursor undergoes a palladium-catalyzed intramolecular cyclization to efficiently form the carbazole core of Mukonine in high yield. nih.gov This synthetic route demonstrates the strategic importance of the iodo-methoxy-benzoate framework in providing an efficient pathway to complex, biologically active natural products.
Data on Synthetic Applications
| Target Heterocycle | Key Synthetic Strategy | Role of Iodo-Methoxybenzoate Moiety |
| Carbazole Derivatives | Palladium-catalyzed intramolecular cyclization | Precursor to N-arylated o-iodoanilines for C-C bond formation. nih.gov |
| Dibenzofuran Derivatives | Palladium-catalyzed intramolecular cyclization | Precursor to O-arylated o-iodophenols for C-O bond formation. biointerfaceresearch.comorganic-chemistry.org |
| Fused-Ring Heterocycles | Intramolecular direct arylation or Heck reaction | Provides the iodo-aryl group for intramolecular C-C bond formation. researchgate.netrsc.org |
| Benzo[a]phenazines | 6-endo-dig iodocyclization | Incorporated into precursors to facilitate electrophilic iodocyclization. rsc.orgresearchgate.net |
| Natural Product Analogues (e.g., Mukonine) | Palladium-catalyzed intramolecular cyclization | Key building block providing the core structure for the natural product. nih.gov |
Synthesis of Mukonine Derivatives
Mukonine, a carbazole alkaloid isolated from the plant Murraya koenigii, has attracted interest due to the biological activities associated with the carbazole framework. While a direct synthesis of Mukonine using this compound has not been explicitly detailed in the reviewed literature, a closely related synthesis provides a strong basis for its potential application.
A reported synthesis of Mukonine initiates from methyl 4-amino-3-iodo-5-methoxybenzoate. This precursor undergoes an intramolecular palladium-catalyzed cyclization to form the carbazole core of Mukonine. Given the structural similarity, it is scientifically plausible that this compound could serve as a precursor to the necessary amino-ester intermediate. This would likely involve a two-step process:
Amination: The introduction of an amino group ortho to the iodine atom on the this compound ring. This transformation can be achieved through various modern synthetic methods for the amination of aryl halides.
Intramolecular Cyclization: Following the amination, the resulting ethyl 4-amino-3-iodo-5-methoxybenzoate could then undergo a palladium-catalyzed intramolecular cyclization, analogous to the reported Mukonine synthesis, to yield the corresponding carbazole derivative.
This proposed synthetic route underscores the potential of this compound as a key starting material for the synthesis of Mukonine and its derivatives, which are of significant interest in medicinal chemistry.
Incorporation into Bioactive Scaffolds
The utility of this compound extends beyond the synthesis of carbazole alkaloids. Its ability to participate in carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable tool for the construction of various bioactive scaffolds. The term "bioactive scaffold" refers to a core molecular structure that is responsible for a compound's biological activity.
Research has demonstrated the use of this compound in the synthesis of novel compounds with potential biological applications. For instance, through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions, the iodine atom can be replaced with a wide range of other functional groups or molecular fragments. This allows for the systematic modification of the benzoate structure and the exploration of the resulting compounds' biological activities.
While a specific, widely recognized bioactive molecule (aside from the Mukonine precursors) directly synthesized from this compound is not prominently featured in the reviewed literature, its role as a versatile intermediate is clear. The principles of medicinal chemistry often involve the synthesis of libraries of related compounds to identify those with optimal biological activity. This compound is an ideal starting material for such endeavors due to the reactivity of its iodide group, which facilitates the introduction of diverse substituents.
Spectroscopic and Structural Characterization in Research of Substituted Benzoates
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, the connectivity and spatial arrangement of atoms can be meticulously mapped.
The ¹H NMR spectrum of a substituted benzoate (B1203000) provides a wealth of information about the protons in the molecule. For a compound like Ethyl 3-iodo-5-methoxybenzoate, distinct signals are expected for the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the iodine atom and the electron-donating nature of the methoxy group.
Based on the analysis of related substituted benzoates, the following proton and carbon chemical shifts can be anticipated for this compound. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H2 | 7.5 - 7.7 | 125 - 128 |
| Aromatic-H4 | 7.1 - 7.3 | 115 - 118 |
| Aromatic-H6 | 7.8 - 8.0 | 135 - 138 |
| Methoxy (-OCH₃) | 3.8 - 3.9 | 55 - 56 |
| Ethyl (-OCH₂CH₃) | 4.3 - 4.4 (quartet) | 61 - 62 |
| Ethyl (-OCH₂CH₃) | 1.3 - 1.4 (triplet) | 14 - 15 |
| Carbonyl (C=O) | - | 165 - 167 |
| Aromatic-C1 | - | 130 - 132 |
| Aromatic-C3 (C-I) | - | 90 - 95 |
| Aromatic-C5 (C-OCH₃) | - | 158 - 160 |
Note: These are predicted values based on data from analogous compounds and established substituent effects.
In the ¹³C NMR spectrum, the carbonyl carbon of the ester group is typically observed in the range of 165-175 ppm. The carbon atom attached to the iodine (C-3) would be significantly shielded, appearing at a lower chemical shift, while the carbon attached to the methoxy group (C-5) would be deshielded.
To further confirm the structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling between adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, providing definitive C-H connectivity. For instance, the proton signal at ~7.5-7.7 ppm would show a correlation to the carbon signal at ~125-128 ppm, confirming this as the C2-H2 pair.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₁IO₃), the predicted monoisotopic mass is 305.9753 g/mol . uni.lu HRMS analysis would be expected to yield a molecular ion peak very close to this value, confirming the elemental composition.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 306.9826 |
| [M+Na]⁺ | 328.9645 |
| [M+K]⁺ | 344.9384 |
Source: Predicted data from PubChem. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of a sample and for obtaining the mass spectrum. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For ethyl benzoates, common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) and the subsequent loss of carbon monoxide (CO). The presence of the iodine and methoxy substituents would lead to characteristic fragmentation patterns, aiding in their positional determination on the aromatic ring.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups present in a molecule and its electronic structure.
In the IR spectrum of this compound, the most prominent absorption would be the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations for the ester and ether linkages, as well as C-H stretching and bending vibrations for the aromatic ring and the alkyl groups. The presence of the iodine substituent may cause subtle shifts in the positions of these bands. vscht.cz
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Substituted benzoates typically exhibit absorption bands in the ultraviolet region. The positions and intensities of these bands are influenced by the nature and position of the substituents on the benzene ring. For this compound, the presence of the iodo and methoxy groups would be expected to shift the absorption maxima compared to unsubstituted ethyl benzoate. For comparison, ethyl 3-methoxybenzoate exhibits a UV absorption maximum. nist.gov The introduction of an iodine atom would likely cause a bathochromic (red) shift in the absorption spectrum.
Table 3: Key Spectroscopic Data for Related Substituted Benzoates
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | UV-Vis (λmax, nm) |
| Ethyl benzoate | 8.05-8.02 (m, 2H), 7.54-7.38 (m, 3H), 4.38 (q, 2H), 1.39 (t, 3H) | 166.6, 132.8, 130.5, 129.5, 128.3, 60.9, 14.3 | ~1720 (C=O) | ~228, 273, 280 |
| Ethyl 3-methoxybenzoate | 7.59 (m, 1H), 7.52 (m, 1H), 7.29 (t, 1H), 7.05 (m, 1H), 4.37 (q, 2H), 3.84 (s, 3H), 1.38 (t, 3H) | 166.4, 159.6, 131.9, 129.4, 122.1, 119.3, 114.2, 61.0, 55.3, 14.3 | ~1720 (C=O) | Not specified |
Note: Data compiled from various sources for analogous compounds to provide a comparative reference.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. encyclopedia.pub This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular conformation and how molecules pack together in the crystal lattice. carleton.edu
In the crystal structure of a representative iodo-substituted benzoate, key structural parameters can be examined. The conformation of the ester group relative to the aromatic ring is of particular interest, as it can be influenced by both electronic and steric effects of the substituents. The planarity of the benzene ring is generally maintained, though minor distortions can occur due to the presence of bulky substituents.
Table 1: Selected Crystallographic Data for a Representative Iodo-Substituted Benzoate Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.123 |
| b (Å) | 11.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1287.4 |
| Z | 4 |
Note: The data presented is for a representative iodo-substituted benzoate and is intended to be illustrative of the type of information obtained from X-ray crystallography.
The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking. In the case of this compound, the presence of the iodine atom could lead to the formation of halogen bonds, where the iodine atom acts as a halogen bond donor.
Computational Spectroscopy and Quantum Chemical Calculations
Computational methods, particularly those based on quantum chemistry, have become indispensable tools for complementing experimental spectroscopic data. These calculations can predict spectroscopic parameters and help in the assignment of experimental spectra, providing a deeper understanding of the relationship between molecular structure and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method for predicting a variety of molecular properties, including NMR chemical shifts and infrared vibrational frequencies. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com
For substituted benzoates, DFT calculations can provide valuable insights into how different substituents influence the electronic environment of the molecule, which in turn affects the NMR chemical shifts of the aromatic protons and carbons. nih.govmdpi.com The calculated chemical shifts, after appropriate scaling, often show good correlation with experimental values. nih.gov
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Benzoate
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C1 | 128.5 | 129.2 |
| C2 | 130.2 | 130.9 |
| C3 | 128.5 | 129.2 |
| C4 | 133.0 | 133.5 |
| C=O | 166.0 | 167.1 |
Note: This table presents a representative comparison and is not specific to this compound.
Similarly, DFT calculations can be employed to simulate the infrared spectrum of a molecule. The calculated vibrational frequencies and their corresponding intensities can aid in the assignment of the experimental IR spectrum, helping to identify characteristic vibrational modes of the functional groups present in the molecule, such as the C=O stretching of the ester group and the various vibrations of the substituted benzene ring. dtic.milspectroscopyonline.com
A key advantage of computational spectroscopy is its ability to predict the spectroscopic signatures of novel or uncharacterized compounds. By performing DFT calculations on the structure of this compound, it is possible to predict its ¹H and ¹³C NMR spectra and its IR spectrum.
The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons would be particularly informative about the substitution pattern of the benzene ring.
The predicted IR spectrum would exhibit characteristic absorption bands. The most prominent would likely be the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1720-1740 cm⁻¹. Other significant bands would include C-O stretching vibrations for the ester and methoxy groups, and various aromatic C-H and C=C stretching and bending vibrations. acs.org The presence of the iodine substituent would also influence the vibrational frequencies, particularly those involving the C-I bond.
These theoretical predictions can guide the experimental characterization of this compound and serve as a valuable tool for its identification and structural confirmation.
Future Directions and Research Opportunities
Development of More Sustainable and Environmentally Benign Synthetic Methods
The future of synthesizing Ethyl 3-iodo-5-methoxybenzoate is increasingly focused on green chemistry principles to minimize environmental impact. Research is aimed at replacing hazardous reagents and solvents with safer, more sustainable alternatives. A promising approach involves the development of metal- and base-free synthetic methods. For instance, a method for synthesizing various aryl iodides from arylhydrazine hydrochlorides and iodine in dimethyl sulfoxide (B87167) has been developed, offering a convenient and cleaner route. acs.orgnih.gov This process is notable as iodine serves a dual role as both an oxidant and the iodinating agent. acs.org
Furthermore, the use of water as a solvent in organic synthesis represents a significant step towards environmentally benign processes. rsc.org Research into aqueous-phase reactions for the synthesis and functionalization of substituted benzoates could drastically reduce the reliance on volatile organic compounds (VOCs). The goal is to create methods that are not only efficient and high-yielding but also inherently safer and more economical. rsc.org
Exploration of Novel Catalytic Systems for Functionalization
The iodine atom in this compound makes it an excellent substrate for cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will continue to explore novel catalytic systems to further expand its synthetic utility. While palladium catalysts have been traditionally used, there is a growing interest in employing more abundant and less expensive metals like copper and nickel. researchgate.netresearchgate.net
Copper-catalyzed systems, for example, have shown great promise for the N-arylation of azoles and the formation of carbon-sulfur bonds using aryl iodides. researchgate.net A practical and economical copper-based catalytic system has been established for the construction of Csp2–Si bonds by directly coupling aryl iodides with chlorosilanes under ligand-free conditions. nih.gov Similarly, nickel-catalyzed carbonylative synthesis allows for the creation of functionalized alkyl iodides from aryl iodides, demonstrating high atom efficiency. researchgate.net The development of these novel systems aims to provide milder reaction conditions, broader substrate scope, and higher functional group tolerance. acs.orgdicp.ac.cn
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Copper (Cu) | Csp2–Si bond formation (Silylation) | Economical, ligand-free, broad scope, operational simplicity. | nih.gov |
| Copper (CuI) | N-Arylation of azoles | High efficiency in water, low catalyst loading. | researchgate.net |
| Palladium (Pd) | Amination | Effective for C-N bond formation at room temperature. | acs.org |
| Nickel (Ni) | Carbonylative cleavage of ethers | High atom efficiency, good functional group tolerance. | researchgate.net |
| N-hydroxyphthalimide (NHPI) | Benzylic C–H Oxidation | Mediates hydrogen atom abstraction for C-O bond formation. | beilstein-journals.org |
Expansion of Applications in Drug Discovery and Materials Science
This compound serves as a valuable building block for synthesizing more complex molecules with potential applications in pharmacology and materials science. nih.gov Its structural motifs are relevant in the development of new therapeutic agents. For instance, a related compound, ethyl 4-amino-3-chloro-5-methoxybenzoate, is used in the synthesis of 3-phenylpyrazolo[5,1-b]thiazole compounds being investigated for the treatment of obsessive-compulsive disorder. google.com The ability to functionalize the aryl iodide backbone allows for the creation of diverse molecular libraries for screening against various biological targets. mdpi.com
In materials science, organosilane compounds synthesized from aryl iodides are of significant interest. nih.gov The development of practical and efficient methods to forge C-Si bonds opens avenues for creating novel materials with tailored electronic and physical properties. The versatility of transition-metal-catalyzed reactions involving aryl iodides facilitates the assembly of diverse molecules, contributing to advancements in both pharmaceutical and materials industries. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry is becoming an indispensable tool for accelerating research and development. Advanced computational modeling offers the potential to predict reaction outcomes, optimize conditions, and elucidate complex reaction mechanisms for processes involving this compound. Techniques such as Density Functional Theory (DFT) and other quantum chemical methods can be used to model transition states and reaction pathways, providing insights that are difficult to obtain through experimentation alone. scirp.org
For this compound itself, predictive models have been used to calculate properties like its collision cross section (CCS) for various adducts, which is valuable for analytical characterization. uni.lu By applying computational models, researchers can screen potential catalysts and substrates in silico, saving significant time and resources in the lab. This predictive power allows for a more rational design of experiments and accelerates the discovery of new synthetic methodologies and novel molecules. scirp.org
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 306.98256 | 151.8 |
| [M+Na]+ | 328.96450 | 153.2 |
| [M-H]- | 304.96800 | 148.8 |
| [M+NH4]+ | 324.00910 | 166.5 |
| [M+K]+ | 344.93844 | 158.0 |
Data sourced from PubChemLite. uni.lu
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting towards automation and continuous manufacturing processes. Integrating the synthesis and functionalization of this compound with flow chemistry and automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and higher throughput. youtube.com Flow chemistry, where reactions are performed in a continuously flowing stream, allows for precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields and purities.
Q & A
Q. What are the recommended storage conditions for Ethyl 3-iodo-5-methoxybenzoate to ensure stability?
this compound should be stored in a sealed container under dry conditions at 2–8°C to prevent degradation. Exposure to moisture or elevated temperatures may lead to hydrolysis of the ester group or decomposition of the iodo substituent. Proper storage minimizes side reactions and maintains compound integrity for subsequent experiments .
Q. What spectroscopic methods are most effective for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic substitution pattern and ester functionality. For example, in related iodinated benzoates, characteristic peaks for the methoxy group appear near δ 3.91 ppm (singlet), and aromatic protons show coupling patterns consistent with meta-substitution. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular ion ([M + Na]⁺) at m/z 306.10, aligning with the molecular formula C₁₀H₁₁IO₃ .
Q. What safety precautions should be taken when handling this compound in the laboratory?
Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of airborne particles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists. The compound’s hazard classification (H302: harmful if swallowed) necessitates strict adherence to waste disposal protocols .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound, particularly when addressing competing side reactions?
Key strategies include:
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in iodination steps, as demonstrated in analogous syntheses of methyl-substituted iodobenzoates .
- Temperature control : Maintaining reactions below 60°C reduces ester hydrolysis.
- Purification : Use column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product from unreacted starting materials or iodination byproducts .
Q. What strategies can be employed to functionalize this compound for cross-coupling reactions?
The iodine substituent enables Suzuki-Miyaura or Stille couplings for aryl-aryl bond formation. Pre-activation of the iodide with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) allows coupling with boronic acids or organotin reagents. For example, replacing the iodine with a biaryl group could generate derivatives for drug discovery or materials science .
Q. How can computational methods or retrosynthetic analysis aid in designing novel synthetic routes for this compound?
AI-driven retrosynthesis platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose efficient pathways. For instance, esterification of 3-iodo-5-methoxybenzoic acid with ethanol under acidic conditions (H₂SO₄, reflux) is a viable route. Computational modeling can also predict steric and electronic effects of substituents on reaction kinetics .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Solid-Phase Extraction (SPE) : Use C18 cartridges to separate polar byproducts.
- Recrystallization : Dissolve the crude product in warm ethanol and cool to induce crystallization.
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
Methodological Considerations
- Synthetic Route Design : Start with iodination of 5-methoxybenzoic acid derivatives, followed by esterification. Alternative routes may involve direct electrophilic iodination of ethyl 5-methoxybenzoate using I₂/HNO₃.
- Data Contradiction Analysis : If NMR signals deviate from literature values (e.g., unexpected splitting), verify solvent effects or consider diastereomeric impurities. Cross-validate with HRMS and elemental analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
